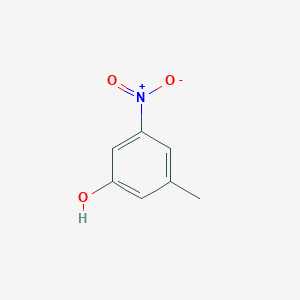

3-Methyl-5-nitrophenol

Descripción general

Descripción

3-Methyl-5-nitrophenol is an organic compound with the molecular formula C7H7NO3 It is a derivative of phenol, characterized by the presence of a methyl group at the third position and a nitro group at the fifth position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3-methylphenol (m-cresol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The nitration process is carefully monitored, and the product is purified through recrystallization or distillation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Quinones or carboxylic acids.

Reduction: 3-Methyl-5-aminophenol.

Substitution: Ethers or esters of this compound.

Aplicaciones Científicas De Investigación

3-Methyl-5-nitrophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: Studies have explored its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

Medicine: Research is ongoing to evaluate its potential as a precursor for drug development, particularly in the synthesis of antimicrobial and anti-inflammatory agents.

Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydroxyl group allows for hydrogen bonding and other interactions with enzymes and proteins, influencing their activity and function.

Comparación Con Compuestos Similares

3-Methyl-4-nitrophenol: Similar structure but with the nitro group at the fourth position.

2-Methyl-5-nitrophenol: Similar structure but with the methyl group at the second position.

4-Methyl-5-nitrophenol: Similar structure but with the methyl group at the fourth position.

Comparison: 3-Methyl-5-nitrophenol is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly useful in certain synthetic applications and research studies.

Actividad Biológica

3-Methyl-5-nitrophenol (3M5NP) is a nitrophenol derivative that has garnered attention in the field of environmental chemistry and toxicology due to its biological activity. This compound, with the molecular formula CHN\O, is known for its potential effects on various biological systems, including endocrine disruption and cytotoxicity. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 153.14 g/mol |

| Solubility | Soluble in water (1.34 g/L) |

| Melting Point | 92-94 °C |

| Log P | 1.73 |

These properties influence its behavior in biological systems and its interaction with cellular components.

Endocrine Disruption

One of the most significant biological activities of 3M5NP is its anti-androgenic effect. Studies have shown that 3M5NP significantly inhibits testosterone production in rat models, both basally and in response to human chorionic gonadotropin (hCG) stimulation . This suggests that exposure to this compound could potentially disrupt normal endocrine functions, leading to reproductive and developmental issues.

Cytotoxicity

Research indicates that 3M5NP exhibits cytotoxic effects on various cell types. For example, exposure to this compound has been linked to impaired mitochondrial function and increased reactive oxygen species (ROS) levels in oocytes, which can compromise meiotic maturation and induce early apoptosis . The following table summarizes key findings related to cytotoxicity:

| Study Reference | Cell Type | Observed Effect | Concentration Used |

|---|---|---|---|

| Oocytes | Compromised meiotic maturation | 50 nM | |

| Bacterial Strains | Degradation capability | Variable |

Microbial Degradation

Microbial degradation studies have demonstrated that certain bacterial strains can utilize 3M5NP as a carbon source, indicating its potential for bioremediation applications. For instance, Burkholderia sp. strain SJ98 has been shown to degrade 3M5NP through a series of enzymatic reactions involving monooxygenases and reductases, which convert it into less harmful products . This highlights the adaptability of microbial communities in polluted environments.

Case Study 1: Endocrine Disruption in Rodents

A study examining the effects of 3M5NP on rodent models revealed significant alterations in hormone levels following exposure. The results indicated a dose-dependent decrease in testosterone levels, raising concerns about the compound's role as an endocrine disruptor .

Case Study 2: Cytotoxic Effects on Oocytes

Another investigation focused on the impact of 3M5NP on oocyte maturation demonstrated that exposure led to increased ROS production and mitochondrial dysfunction. These findings suggest that even low concentrations of 3M5NP could have detrimental effects on reproductive health .

Propiedades

IUPAC Name |

3-methyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKCEPVMXOUFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285256 | |

| Record name | 3-Methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127818-58-0 | |

| Record name | 3-Methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.